Technical Monograph: Ethyl 6-oxo-6-phenylhexanoate (CAS 4248-25-3)
Technical Monograph: Ethyl 6-oxo-6-phenylhexanoate (CAS 4248-25-3)
Application Profile: Synthesis, Characterization, and Pharmaceutical Utility [1][2]
Executive Summary & Chemical Identity[1][2][3][4]
Ethyl 6-oxo-6-phenylhexanoate (CAS 4248-25-3) serves as a critical bifunctional building block in organic synthesis and medicinal chemistry.[1] Structurally, it represents a "masked" suberic acid derivative, featuring a hydrophobic phenyl cap connected to an ethyl ester terminus via a 6-carbon oxo-functionalized linker.[1]
Its primary utility lies in its role as a precursor for Histone Deacetylase (HDAC) inhibitors and other epigenetic modulators.[1] The molecule allows for the precise installation of a phenyl "cap" group onto a long-chain aliphatic backbone, a pharmacophore essential for fitting into the hydrophobic tube of zinc-dependent enzymes.[1]
Physicochemical Profile[1][2][4][5][6][7][8][9]
| Property | Specification |
| CAS Number | 4248-25-3 |
| IUPAC Name | Ethyl 6-oxo-6-phenylhexanoate |
| Molecular Formula | C₁₄H₁₈O₃ |
| Molecular Weight | 234.29 g/mol |
| Appearance | Off-white to pale yellow solid/oil (dependent on purity) |
| Solubility | Soluble in DCM, Ethyl Acetate, Benzene; Insoluble in Water |
| Key Functionality | Aryl Ketone (C6), Ethyl Ester (C1) |
Synthetic Architecture: The Friedel-Crafts Route[1]
The synthesis of Ethyl 6-oxo-6-phenylhexanoate is a classic example of chemoselective electrophilic aromatic substitution.[1] The core challenge is ensuring the regioselectivity of the acylation while preserving the ester functionality at the distal end of the chain.[1]
Retrosynthetic Analysis
The most robust route involves the Friedel-Crafts acylation of benzene using Ethyl Adipoyl Chloride (Ethyl 6-chloro-6-oxohexanoate).[1][2] This approach leverages the high reactivity of the acyl chloride over the ester, preventing self-polymerization or side reactions.[1]
Visualization of Synthetic Pathway
Figure 1: Step-wise synthesis from Monoethyl Adipate. The activation of the carboxylic acid to the acyl chloride is the rate-determining setup step.
Detailed Experimental Protocol
Safety Warning: This protocol involves benzene (carcinogen), thionyl chloride (corrosive, toxic gas), and aluminum chloride (water-reactive).[1][2] All operations must be performed in a fume hood.
Phase A: Preparation of Ethyl Adipoyl Chloride
Objective: Convert Monoethyl Adipate to the reactive electrophile.[1][2]
-
Charge: In a dry round-bottom flask equipped with a reflux condenser and drying tube (CaCl₂), dissolve Monoethyl Adipate (1.0 eq) in anhydrous DCM.
-
Activation: Add Thionyl Chloride (SOCl₂) (1.2 eq) dropwise at 0°C. Add a catalytic amount of DMF (dimethylformamide) to initiate the Vilsmeier-Haack-like catalytic cycle.[1][2]
-
Reflux: Heat to mild reflux (40°C) for 2-3 hours until gas evolution (SO₂/HCl) ceases.
-
Isolation: Remove excess SOCl₂ and solvent under reduced pressure.[1] The resulting oil (Ethyl Adipoyl Chloride) is used immediately without purification to prevent hydrolysis.[1]
Phase B: Friedel-Crafts Acylation
Objective: Coupling of the acyl chloride with benzene.[1][2][3]
-
Setup: Flame-dry a 3-neck flask. Add anhydrous Aluminum Chloride (AlCl₃) (1.1 eq) and dry Benzene (excess, acts as solvent and reagent).[1] Cool to 0-5°C.[1][2]
-
Addition: Dissolve the crude Ethyl Adipoyl Chloride from Phase A in a minimal amount of dry benzene. Add this solution dropwise to the AlCl₃ suspension over 30 minutes.
-
Observation: The mixture will turn yellow/orange as the acylium ion complex forms.[1]
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor HCl evolution (use a litmus paper trap).[1]
-
Quench (Critical): Pour the reaction mixture slowly onto a mixture of ice and concentrated HCl . This breaks the Aluminum-oxygen complex formed at the ketone carbonyl.[1]
-
Workup:
Pharmaceutical Application: The HDAC Connection
Ethyl 6-oxo-6-phenylhexanoate is a "Linker-Cap" synthon.[1] In the development of Histone Deacetylase (HDAC) inhibitors (e.g., Vorinostat/SAHA analogs), the pharmacophore consists of three parts:
-
Cap Group: Interacts with the rim of the enzyme pocket (Phenyl group).[1][2]
-
Linker: Spans the hydrophobic channel (Hexanoate chain).[1][2]
-
Zinc Binding Group (ZBG): Chelates the active site zinc ion (derived from the ester).[1]
Downstream Transformation Logic
The ketone at the C6 position is often reduced to create a saturated methylene chain, mimicking the structure of Suberic Acid .[2]
Figure 2: The conversion of the keto-ester to a bioactive HDAC inhibitor pharmacophore.[1][2]
Analytical Characterization & Quality Control
To validate the identity of CAS 4248-25-3, specific spectroscopic markers must be confirmed.[1][2]
| Technique | Diagnostic Marker | Mechanistic Explanation |
| IR Spectroscopy | 1735 cm⁻¹ (Ester C=O)1685 cm⁻¹ (Aryl Ketone C=O) | The conjugation of the ketone with the phenyl ring lowers the stretching frequency compared to the aliphatic ester.[1] |
| ¹H NMR (CDCl₃) | δ 7.9-7.4 ppm (m, 5H)δ 4.12 ppm (q, 2H)δ 2.95 ppm (t, 2H) | Aromatic protons confirm the "Cap".[1][2] The quartet confirms the ethyl ester.[1][2] The triplet at 2.95 corresponds to the protons alpha to the ketone (deshielded).[1] |
| ¹³C NMR | ~200 ppm (Ketone C=O)~173 ppm (Ester C=O) | Distinct separation of the two carbonyl environments is the primary purity check.[1][2] |
References
-
Organic Syntheses. "Friedel-Crafts Acylation: General Procedures." Org.[1][2][4][5][6] Synth.1971 , 51, 100.[1] Link(Foundational methodology for acylation).
-
PubChem. "Ethyl 6-oxo-6-phenylhexanoate (CID 3681727)."[1][2] National Library of Medicine.[1] Link(Physicochemical data verification).
-
Journal of Medicinal Chemistry. "Structure-Activity Relationships of Hydroxamic Acids as HDAC Inhibitors." J. Med.[1][2] Chem.2005 , 48(15), 5047-5051.[1] (Contextualizes the phenyl-linker-ZBG pharmacophore).
-
GuideChem. "Safety and Handling of Phenylhexanoate Derivatives." Link(Safety data).
Sources
- 1. Ethyl 6-oxo-6-phenylhexanoate | C14H18O3 | CID 3681727 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ethyl 6-oxohexanoate | C8H14O3 | CID 11171124 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. byjus.com [byjus.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Friedel-Crafts Acylation [organic-chemistry.org]
- 6. m.youtube.com [m.youtube.com]
